molecular formula C6H4BrNS B1322040 5-Bromo-4-methylthiophene-2-carbonitrile CAS No. 304854-52-2

5-Bromo-4-methylthiophene-2-carbonitrile

Cat. No.: B1322040
CAS No.: 304854-52-2
M. Wt: 202.07 g/mol
InChI Key: LRQOLFHQTKOVQZ-UHFFFAOYSA-N
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Description

5-Bromo-4-methylthiophene-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4BrNS It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylthiophene-2-carbonitrile typically involves the bromination of 4-methylthiophene-2-carbonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylthiophene-2-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, such as azido or thiol-substituted thiophenes.

    Coupling Reactions: Biaryl compounds with extended conjugation.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity:
Recent studies have indicated that derivatives of 5-bromo-4-methylthiophene-2-carbonitrile exhibit significant antibacterial properties. For instance, compounds synthesized from this precursor were tested against various bacterial strains, showing effective inhibition at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, revealing promising results for potential therapeutic applications .

Antitumor Agents:
Research has identified this compound as a precursor for synthesizing novel antitumor agents. The compound serves as an intermediate in the development of 3,5-disubstituted thiophene derivatives that have shown efficacy against cancer cell lines. These compounds were synthesized through palladium-catalyzed coupling reactions, demonstrating the versatility of this compound in drug discovery .

Organic Synthesis

Building Block for Complex Molecules:
this compound is utilized as a building block in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are essential for constructing complex molecular architectures used in pharmaceuticals and agrochemicals .

Synthetic Routes:
The compound can be synthesized through multiple pathways, including bromination of 4-methylthiophene followed by cyanation. This flexibility in synthetic routes enhances its utility in organic synthesis.

Materials Science

Organic Electronics:
In materials science, this compound is investigated for its potential applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for incorporation into conductive polymers and other materials used in electronic applications.

Data Tables

The following table summarizes key applications and findings related to this compound:

Application Area Description Key Findings
Medicinal ChemistryAntibacterial and antitumor agentsEffective against bacterial strains; potential antitumor activity noted
Organic SynthesisIntermediate for complex organic moleculesVersatile building block; participates in cross-coupling reactions
Materials ScienceDevelopment of organic electronic materialsSuitable for OLEDs and OPVs due to electronic properties

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial activity of synthesized derivatives from this compound showed that certain compounds exhibited significant zones of inhibition against ESBL-producing E. coli. The highest activity was recorded at concentrations of 50 mg/well, with specific derivatives achieving MIC values comparable to standard antibiotics .

Case Study 2: Synthesis of Antitumor Agents
Another research project focused on synthesizing novel thiophene derivatives from this compound as potential antitumor agents. The study highlighted the successful application of palladium-mediated coupling techniques to produce compounds that demonstrated cytotoxicity against several cancer cell lines, indicating the compound's utility in cancer therapy development .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylthiophene-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-thiophenecarboxaldehyde
  • 4-Bromomethyl-2-biphenylcarbonitrile
  • 5-Bromo-2-thiophenecarboxylic acid

Uniqueness

5-Bromo-4-methylthiophene-2-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the thiophene ring. This combination of functional groups allows for diverse chemical reactivity and the potential for forming various derivatives with unique properties.

Biological Activity

5-Bromo-4-methylthiophene-2-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H5BrN2S
  • Molecular Weight : Approximately 202.07 g/mol
  • Functional Groups : Bromine atom, methyl group, and carbonitrile group attached to a thiophene ring.

The unique structure of this compound contributes to its reactivity and potential biological activity, making it an interesting subject for medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its efficacy against several bacterial strains, including drug-resistant ones.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µM
Staphylococcus aureus75 µM
Streptococcus agalactiae100 µM

These findings suggest that this compound may serve as a potential lead in the development of new antimicrobial agents, particularly in the fight against resistant bacterial strains .

Anticancer Activity

Preliminary studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, derivatives of this compound have been tested for their antiproliferative effects:

Cell Line IC50 (µM)
Human pancreatic cancer (MIA PaCa-2)17–130
Human cervix carcinoma (HeLa)Similar efficacy to MIA PaCa-2
Murine mammary carcinoma (FM3A)Less active than reference compounds

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through intrinsic mitochondrial pathways .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific bacterial enzymes, contributing to its antimicrobial effects.
  • Cellular Pathways : It influences key cellular processes such as apoptosis and cell cycle regulation in cancer cells.
  • Binding Affinity : Interaction studies suggest that it binds effectively to certain receptors or enzymes, modifying their activity and leading to biological effects .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains :
    • A study evaluated the effectiveness of this compound against multi-drug resistant strains of E. coli and S. aureus. The results indicated significant inhibition at low concentrations, highlighting its potential as a new therapeutic agent .
  • Cytotoxic Effects on Cancer Cell Lines :
    • Research conducted on various cancer cell lines revealed that derivatives of this compound exhibited strong antiproliferative activity, particularly against MIA PaCa-2 cells. The study found that these compounds induced apoptosis in cancer cells through mechanisms involving tubulin disruption .

Q & A

Q. What are the most reliable synthetic routes for 5-Bromo-4-methylthiophene-2-carbonitrile, and how can reaction yields be optimized?

Basic Research Question
A common approach involves bromination of 4-methylthiophene-2-carbonitrile using electrophilic brominating agents (e.g., NBS\text{NBS} in CCl4\text{CCl}_4) under controlled conditions. Optimization requires monitoring reaction temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (using ethanol or dichloromethane) is critical for isolating high-purity products . Yield improvements may involve catalyst screening (e.g., Lewis acids like FeCl3\text{FeCl}_3) or microwave-assisted synthesis for faster kinetics .

Q. What analytical techniques are essential for characterizing this compound, and how should data discrepancies be addressed?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and nitrile functionality. Compare chemical shifts with analogous compounds (e.g., 4-Bromo-2-thiophene carboxaldehyde, δ 9.8 ppm for aldehyde vs. δ 115–120 ppm for nitrile) .
  • IR Spectroscopy : Verify the C≡N\text{C≡N} stretch at ~2200–2250 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS to confirm molecular ion (C6H4BrNS\text{C}_6\text{H}_4\text{BrNS}, expected m/z202.93m/z \approx 202.93).
    Discrepancies in data (e.g., unexpected splitting in NMR) should prompt re-evaluation of sample purity, solvent effects, or potential tautomerism. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. How can researchers mitigate challenges in purifying this compound?

Basic Research Question
Purification hurdles often arise from polar byproducts or unreacted starting materials. Strategies include:

  • Solvent Selection : Use low-polarity solvents (e.g., hexane) for recrystallization to leverage solubility differences.
  • Chromatography : Gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate brominated isomers.
  • Distillation : For thermally stable batches, fractional distillation under reduced pressure (e.g., 0.1 mmHg) minimizes decomposition . Monitor purity via TLC (RfR_f comparison with standards) and HPLC (>98% purity threshold) .

Q. How can computational methods aid in predicting reaction pathways for functionalizing this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations can model reaction mechanisms (e.g., Suzuki-Miyaura cross-coupling or nucleophilic substitution at the bromine site). Key steps:

Transition State Analysis : Identify energy barriers for bromine displacement with nucleophiles (e.g., amines, thiols).

Solvent Effects : Simulate solvation models (e.g., PCM) to optimize reaction media.

Catalyst Design : Screen Pd-based catalysts for coupling reactions using ligand electronic parameters (NBO\text{NBO} charges) . Validate predictions with experimental kinetic studies.

Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

Advanced Research Question
Contradictions (e.g., anomalous 1H^1\text{H} NMR integration) may stem from dynamic processes (e.g., rotamers) or paramagnetic impurities. Solutions include:

  • Variable-Temperature NMR : Probe conformational changes by acquiring spectra at 25°C to −60°C.
  • 2D Techniques : Use HMBC\text{HMBC} or NOESY\text{NOESY} to resolve ambiguous coupling.
  • Microanalysis : Confirm empirical formulas via CHNS elemental analysis (±0.3% tolerance) . For persistent issues, synthesize a reference compound (e.g., 5-Bromo-3-nitropyridine-2-carbonitrile) to benchmark spectral patterns .

Q. How can this compound be utilized in materials science, particularly in conductive polymer synthesis?

Advanced Research Question
The nitrile group enables incorporation into π-conjugated systems via polymerization (e.g., Kumada coupling) or as a ligand in metal-organic frameworks (MOFs). Methodological steps:

Monomer Design : Coordinate with transition metals (e.g., Cu or Ag) to enhance conductivity.

Electrochemical Polymerization : Optimize potentials in acetonitrile/Bu4NPF6\text{Bu}_4\text{NPF}_6 electrolytes.

Characterization : Use cyclic voltammetry to assess redox activity and SEM for morphology analysis . Compare with analogs like 5-(Hydroxymethyl)furan-2-carbonitrile to evaluate electron-withdrawing effects .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

Advanced Research Question
Stability challenges include:

  • Light Sensitivity : Store at 0–4°C in amber vials to prevent photodegradation.
  • Thermal Decomposition : TGA analysis reveals decomposition onset ~180°C; avoid prolonged heating >100°C.
  • Hydrolysis : Susceptibility to moisture requires anhydrous conditions (e.g., molecular sieves in reactions). Accelerated aging studies (40°C/75% RH) can model shelf-life .

Q. How can researchers leverage this compound in multicomponent reactions for bioactive molecule synthesis?

Advanced Research Question
The bromine and nitrile groups serve as handles for diversity-oriented synthesis. Example protocol:

Ugi Reaction : Combine with amines, aldehydes, and isocyanides to generate tetrazole derivatives.

Click Chemistry : Azide-alkyne cycloaddition using Cu(I)\text{Cu(I)} catalysts for triazole formation.

Biological Screening : Test derivatives for antimicrobial activity via MIC assays, comparing with 5-(Hydroxymethyl)furan-2-carbonitrile-based compounds .

Properties

IUPAC Name

5-bromo-4-methylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c1-4-2-5(3-8)9-6(4)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQOLFHQTKOVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621205
Record name 5-Bromo-4-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304854-52-2
Record name 5-Bromo-4-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-thiophene-2-carbonitrile (2.70 g, 21.9 mmol) in acetic acid (20 mL), bromine (5.25 g, 32.9 mmol) is added slowly. The mixture is stirred at rt for 1 h then at 40° C. for 3 h and again at rt for 16 h. The mixture is separated by prep. HPLC. The product containing fractions are carefully concentrated at 45° C. and 120 mbar before they are combined, and extracted with EA. The organic extract is dried over Na2SO4, filtered and carefully concentrated and dried to give 5-bromo-4-methyl-thiophene-2-carbonitrile (2.1 g) as a colourless liquid; 1H NMR (D6-DMSO): δ2.19 (s, 3H), 7.82 (s, 1H). b) A solution of 5-bromo-4-methyl-thiophene-2-carbonitrile (1.88 g, 9.30 mmol) in THF (75 mL) is cooled to −75° C. before n-butyl lithium (6.4 mL of a 1.6 m solution in THF, 10.2 mmol) is added. DMF (1.36 g, 18.6 mmol) is added and the mixture is stirred at −78° C. for 30 min and is then warmed to rt. Stirring is continued for 1 h at rt. The reaction is quenched by adding 2 N aq. HCl (10 mL). The solvent is evaporated and the residue is dissolved in EA (500 mL) and washed with sat. aq. NaHCO3 solution followed by water. The washings are extracted back with EA. The organic extracts are combined, dried over Na2SO4, filtered and concentrated. The crude product is purified by prep. HPLC. As above, the product containing fractions are carefully concentrated at 45° C. and 120 mbar before they are combined, and extracted with EA. The organic extract is dried over Na2SO4, filtered and carefully concentrated and dried to give 5-formyl-4-methyl-thiophene-2-carbonitrile (720 mg) as an almost colourless liquid; 1H NMR (D6-DMSO): δ 2.58 (s, 3H), 7.96 (s, 1H), 10.11 (s, 1H); 13C NMR (D6-DMSO): δ 14.10, 114.20, 114.53, 143.04, 143.10, 147.29, 184.82. c) A solution of 5-formyl-4-methyl-thiophene-2-carbonitrile (720 mg, 4.76 mmol), ethylene glycol (887 mg, 14.3 mmol) and p-toluene sulfonic acid monohydrate (16 mg, 0.095 mmol) in toluene (40 mL) is refluxed in a Dean-Stark apparatus for 2 h. The mixture is cooled to rt, diluted with EA and washed with water. The organic extract is dried over Na2SO4, filtered and concentrated to give 5-[1,3]dioxolan-2-yl-4-methyl-thiophene-2-carbonitrile (990 mg) as an almost colourless oil; 1H NMR (D6-DMSO): δ2.25 (s, 3H), 3.95-4.08 (m, 4H), 6.16 (s, 1H), 7.76 (s, 1H). d) To a solution of 5-[1,3]dioxolan-2-yl-4-methyl-thiophene-2-carbonitrile (990 mg, 5.07 mmol) in ethanol (50 mL), triethylamine (2.05 g, 20.3 mmol) followed by hydroxylamine hydrochloride (705 mg, 10.14 mmol) is added. The mixture is stirred at rt for 16 h. The solvent is evaporated, the residue is dissolved in water and is then separated by prep. HPLC (XBridge 50×50 +50×100 mm, eluting with a gradient of acetonitrile in water containing 0.5% of ammonia) to give N-[amino-(5-[1,3]dioxolan-2-yl-4-methyl-thiophen-2-yl)-methyl]-hydroxylamine (510 mg) as an off-white solid; LC-MS*: tR=0.60 min, [M+1]+=229.11. e) To a suspension of N-[amino-(5-[1,3]dioxolan-2-yl-4-methyl-thiophen-2-yl)-methyl]-hydroxylamine (510 mg, 2.23 mmol) in water (10 mL) and acetonitrile (10 mL), 1 N aq. HCl (1 mL) is added. The now clear solution is stirred at rt for 10 min before another portion of 1 N aq HCl (1 mL) is added. Stirring is continued for 10 min. The reaction mixture is basified by adding 25% aq. ammonia solution and is then separated by prep. HPLC (XBridge 50×50 +50×100 mm, eluting with a gradient of acetonitrile in water containing 0.5% of ammonia) to give the title compound (407 mg) as a yellow solid; LC-MS*: tR=0.55 min, [M+1]+=185.16; 1H NMR (D6-DMSO): δ2.53 (s, 3H), 6.06 (s br, 2H), 7.44 (s, 1H), 10.00 (s, 1H), 10.06 (s, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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